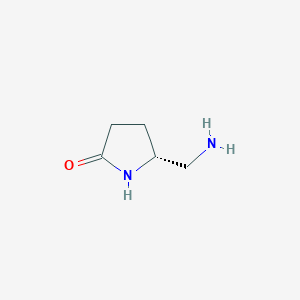

(R)-5-Aminomethyl-pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628690 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-98-6 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: Properties, Synthesis, and Therapeutic Applications

Abstract: (R)-5-Aminomethyl-pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Its unique structural features, particularly the stereocenter and the primary amine functionality integrated into a lactam ring, render it a valuable building block for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of its core chemical properties, outlines a validated synthetic pathway, and explores its critical role as a key intermediate in the development of therapeutics, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Part 1: Core Physicochemical and Structural Properties

This compound is a derivative of pyroglutamic acid, featuring a five-membered lactam ring with an aminomethyl substituent at the chiral center (C5).[1][2] This specific enantiomer, the (R)-isomer, is crucial for achieving the desired stereospecific interactions with biological targets in many of its pharmaceutical applications.[3] Its identity and purity are confirmed through a combination of spectroscopic and physical measurements.

The compound's key identifiers and properties are summarized below for quick reference. Note that some physical properties, such as boiling point and density, are often reported as predicted values due to the compound's nature.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | (5R)-5-(aminomethyl)pyrrolidin-2-one | [] |

| CAS Number | 173336-98-6 | [4][5][] |

| Molecular Formula | C₅H₁₀N₂O | [4][][7] |

| Molecular Weight | 114.15 g/mol | [][7][8] |

| Physical Form | Solid or liquid | [7][9] |

| Boiling Point | 313.9 ± 15.0 °C (Predicted) | [4][5] |

| Density | 1.076 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 16.06 ± 0.40 (Predicted) | [4][5] |

| SMILES | NC[C@H]1CCC(=O)N1 | [7] |

| InChI Key | GFOAHABINHRDKL-SCSAIBSYSA-N | [7][9] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][5][9] |

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is paramount to its utility. Chiral pool synthesis, starting from naturally available chiral molecules, is a common and effective strategy. (S)-Pyroglutamic acid is a frequently used starting material for synthesizing various chiral 2-pyrrolidinone derivatives.[1][2]

An alternative and efficient route involves the stereoselective reduction of an azide precursor, which can be prepared from a suitable chiral starting material. The final reduction step is typically a high-yield reaction with straightforward purification.[10]

Workflow for Synthesis via Azide Reduction

The following diagram illustrates a common synthetic sequence. The key transformation is the reduction of the azide group to a primary amine, which is often achieved with high fidelity using catalytic hydrogenation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of (R)-5-(Azidomethyl)pyrrolidin-2-one

This protocol is a representative example of the final step in the synthesis, providing a reliable method for producing the target amine.[10]

Materials:

-

(R)-5-(Azidomethyl)pyrrolidin-2-one (1 equivalent)

-

Palladium on activated carbon (10% Pd, ~20% w/w of the starting material)

-

Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas supply

-

Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Vessel Preparation: Ensure the reaction flask is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add (R)-5-(Azidomethyl)pyrrolidin-2-one followed by ethanol to create a solution of approximately 0.2 M concentration.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care, as dry palladium on carbon can be pyrophoric.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 1-4 atm of H₂) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 4-6 hours. Progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting azide.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often a yellow oil, can be purified by column chromatography if necessary to yield the final this compound.[10]

Causality and Validation: The choice of catalytic hydrogenation is based on its high efficiency and selectivity for reducing azides to amines without affecting the lactam ring. The reaction is self-validating; its completion is easily confirmed by the complete consumption of the azide starting material, verifiable via spectroscopic methods (e.g., disappearance of the characteristic azide stretch in IR spectroscopy at ~2100 cm⁻¹).

Part 3: Key Applications in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[11][12] The specific stereochemistry and functional groups of this compound make it a highly sought-after chiral building block for creating novel therapeutics, particularly for metabolic and neurological disorders.[13][14][15]

Central Role in DPP-4 Inhibitor Synthesis

The most prominent application of this molecule is as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly deactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[16][]

Mechanism of Action:

-

After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.

-

Incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon.[16][18]

-

The enzyme DPP-4 rapidly degrades these incretins, terminating their insulin-stimulating effects.

-

DPP-4 inhibitors block the action of this enzyme, thereby increasing the active levels of GLP-1 and GIP. This enhances insulin secretion, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[18][19]

The aminomethyl-pyrrolidinone moiety is designed to interact with key residues in the active site of the DPP-4 enzyme, making it a crucial pharmacophore for a class of inhibitors known as "gliptins".[18][19]

Caption: Mechanism of DPP-4 inhibitors in the incretin pathway.

Part 4: Spectroscopic and Analytical Profile

Unambiguous structural confirmation of this compound is essential for quality control in research and manufacturing. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.[20]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. Key signals include a broad singlet for the two amine (NH₂) protons, a multiplet for the chiral proton at C5, a broad singlet for the lactam NH, and complex multiplets for the remaining three protons on the pyrrolidine ring.[20][21]

-

¹³C NMR: The carbon spectrum will display five unique signals: a downfield signal for the carbonyl carbon of the lactam (~175-180 ppm), and four signals in the aliphatic region for the four distinct sp³-hybridized carbons of the aminomethyl and pyrrolidinone ring structure.[20][21]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands include strong N-H stretching for the primary amine and the lactam amide (3200-3400 cm⁻¹), a strong, sharp C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[20][22]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 114. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring.[23]

Part 5: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage or irritation (H318/H319), and may cause respiratory irritation (H335).[7][9][24] The GHS signal word is "Warning" or "Danger," and it is associated with the GHS07 pictogram (exclamation mark).[7][9][24]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and under an inert atmosphere to maintain its stability and purity.[4][5][9]

Conclusion

This compound stands out as a chiral intermediate of high value in pharmaceutical R&D. Its defined stereochemistry and versatile functional groups have made it an indispensable component in the asymmetric synthesis of potent therapeutic agents. Its central role in the construction of DPP-4 inhibitors underscores its importance in developing effective treatments for type 2 diabetes. A thorough understanding of its chemical properties, synthetic routes, and analytical profile is crucial for scientists and researchers aiming to leverage this potent building block for the next generation of pharmaceuticals.

References

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 173336-98-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 173336-98-6 [amp.chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-5-(Aminomethyl)pyrrolidin-2-one | 173336-98-6 [sigmaaldrich.com]

- 10. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rsc.org [rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. 5-Methyl-2-pyrrolidinone [webbook.nist.gov]

- 24. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: A Key Chiral Building Block in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidinones in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] Within this class of heterocycles, chiral 5-substituted pyrrolidin-2-ones are of particular interest due to their prevalence in a range of pharmaceuticals.[] (R)-5-Aminomethyl-pyrrolidin-2-one, a prominent member of this family, has emerged as a crucial chiral intermediate in the synthesis of several modern therapeutics, most notably in the class of anti-epileptic drugs. This guide provides an in-depth technical overview of this compound, its chemical identity, synthesis, and applications, with a focus on its role in the development of innovative pharmaceuticals.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is (5R)-5-(aminomethyl)pyrrolidin-2-one .[4]

Due to its widespread use and historical nomenclature, it is also known by several synonyms:

Chemical Structure and Properties

The structure of this compound features a five-membered lactam (a cyclic amide) with an aminomethyl substituent at the chiral center at position 5, with the (R) configuration.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 173336-98-6 | [4] |

| Molecular Formula | C₅H₁₀N₂O | [5] |

| Molecular Weight | 114.15 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES String | NC[C@H]1CCC(=O)N1 | [5] |

| InChI Key | GFOAHABINHRDKL-SCSAIBSYSA-N | [5] |

Part 2: Synthesis of this compound: A Chiral Pool Approach

The enantiopure synthesis of this compound is critical to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). A common and efficient strategy involves a chiral pool approach, starting from the readily available and inexpensive (R)-pyroglutamic acid.

Rationale for Starting Material Selection

(R)-Pyroglutamic acid, also known as (R)-5-oxoproline, is a natural amino acid derivative that provides the desired stereochemistry at the C5 position of the pyrrolidinone core.[7] Utilizing a chiral starting material from the "chiral pool" obviates the need for chiral resolution or asymmetric synthesis, often leading to more efficient and cost-effective synthetic routes.

Synthetic Workflow Overview

The conversion of (R)-pyroglutamic acid to this compound involves the selective reduction of the carboxylic acid moiety to a primary amine. This transformation can be conceptually broken down into the following key steps:

Caption: Synthetic workflow from (R)-Pyroglutamic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, literature-informed procedure for the synthesis of this compound from (R)-pyroglutamic acid.

Step 1: Amidation of (R)-Pyroglutamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-pyroglutamic acid (1 equivalent) in an appropriate solvent such as methanol.

-

Esterification: Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and then reflux for 2-4 hours to form the methyl ester.

-

Ammonolysis: After cooling, bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol. Stir at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude (R)-pyroglutamamide can be purified by recrystallization.

Causality: The carboxylic acid is first converted to its methyl ester to increase its reactivity towards amidation. Direct amidation of the carboxylic acid is possible but often requires harsher conditions.

Step 2: Reduction of (R)-Pyroglutamamide

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF).

-

Addition of Amide: Slowly add a solution of (R)-pyroglutamamide (1 equivalent) in dry THF to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the primary amide to a primary amine without affecting the lactam carbonyl. The use of a dry, inert atmosphere is crucial due to the reactivity of LiAlH₄ with water and oxygen.

Part 3: Application in Drug Synthesis: The Case of Levetiracetam and Brivaracetam

This compound is a pivotal intermediate in the synthesis of the anti-epileptic drugs Levetiracetam and its analogue, Brivaracetam. The chirality of this building block is directly translated into the final API, underscoring the importance of its enantiopure synthesis.

Synthesis of Levetiracetam

Levetiracetam is the (S)-enantiomer of etiracetam and is a widely used anti-epileptic drug. While multiple synthetic routes exist, a common approach involves the alkylation of a suitable chiral precursor. Although not a direct alkylation of this compound, its synthesis often starts from a related chiral synthon, (S)-2-aminobutanoic acid, which shares the principle of using a chiral pool starting material.

Synthesis of Brivaracetam

Brivaracetam is a newer anti-epileptic drug with a higher affinity for the synaptic vesicle protein 2A (SV2A) than Levetiracetam. The synthesis of Brivaracetam often utilizes a chiral pyrrolidinone intermediate. One synthetic strategy involves the coupling of (R)-4-propyl-pyrrolidin-2-one with a chiral side chain. The synthesis of this chiral pyrrolidinone can be achieved through various methods, including enzymatic resolution.

An alternative conceptual approach for the synthesis of related pyrrolidinone structures involves the alkylation of a chiral pyrrolidinone precursor. The following diagram illustrates a generalized synthetic workflow for the synthesis of a Brivaracetam analogue, highlighting the potential use of a chiral aminomethyl pyrrolidinone derivative.

Caption: Conceptual workflow for Brivaracetam analogue synthesis.

Part 4: Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient preparation from the chiral pool and its successful incorporation into complex APIs like Levetiracetam and Brivaracetam highlight its importance in drug development. As the demand for enantiomerically pure drugs continues to grow, the development of novel and efficient synthetic routes to key chiral intermediates like this compound will remain a critical area of research. Future work will likely focus on developing even more sustainable and scalable syntheses, potentially through biocatalysis or continuous flow chemistry, to meet the growing demands of the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Topic: (R)-5-Aminomethyl-pyrrolidin-2-one Synthesis from Chiral Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-5-Aminomethyl-pyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, forming the core of various pharmaceutically active compounds, including novel anticonvulsants and nootropic agents. Its stereochemically defined structure, featuring a γ-lactam ring and a primary amine, makes its enantioselective synthesis a critical topic for drug development professionals. This guide provides an in-depth technical overview of robust synthetic strategies for obtaining this molecule, with a strong emphasis on leveraging the chiral pool. We will dissect two primary pathways: a direct synthesis from D-glutamic acid and a more pragmatic approach from the abundant L-glutamic acid that incorporates a key stereochemical inversion step. This document is designed to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, validated protocols for laboratory application.

Introduction: The Strategic Importance of a Chiral Lactam

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in pharmacology, present in numerous approved drugs.[1][2] The introduction of a stereocenter, particularly at the C5 position, allows for precise three-dimensional interactions with biological targets, enhancing potency and selectivity. This compound exemplifies this, serving as a key intermediate whose chirality is crucial for the efficacy of the final active pharmaceutical ingredient (API).

The primary challenge in synthesizing this specific enantiomer lies in the selection of the starting material. Nature provides a rich source of chiral molecules, with L-amino acids being the most abundant and cost-effective. However, the target molecule possesses (R)-stereochemistry. This guide will therefore navigate the synthetic options based on this fundamental consideration, providing researchers with the knowledge to select a route that balances economic viability with stereochemical integrity.

Pathway I: The Direct Stereoretentive Route from D-Glutamic Acid

The most straightforward strategy to synthesize the (R)-target is to begin with a precursor that already possesses the correct stereochemistry. D-Glutamic acid, though less common and more expensive than its L-enantiomer, offers a direct pathway where the original stereocenter is retained throughout the transformation.

Causality & Rationale: This approach is mechanistically simple, relying on a series of well-established functional group transformations that do not affect the chiral center at C5. Its primary advantage is predictability and a reduced risk of enantiomeric contamination, provided the starting material is of high optical purity. The main drawback is the cost of the D-glutamic acid precursor.

Workflow for Synthesis from D-Glutamic Acid

Caption: Direct synthesis of the target (R)-enantiomer from D-Glutamic Acid.

Experimental Protocol: Pathway I

Step 1: Cyclization to (R)-Pyroglutamic Acid

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-glutamic acid (100 g, 0.68 mol) and water (100 mL).

-

Heat the slurry to reflux (~130-140 °C). Water will distill off as the cyclization proceeds.

-

Continue heating for 4-6 hours until no more water is collected and the reaction mixture solidifies upon cooling.

-

The resulting solid is (R)-pyroglutamic acid, which can be used in the next step with minimal purification.

-

Trustworthiness Check: The reaction can be monitored by the disappearance of the starting material spot on TLC. The product can be confirmed by melting point analysis.

-

Step 2: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one This is a two-part step involving esterification followed by reduction.

-

Esterification: Suspend (R)-pyroglutamic acid (50 g, 0.387 mol) in methanol (500 mL). Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (33 mL, 0.465 mol) dropwise over 1 hour, maintaining the temperature below 10 °C. The solid will dissolve as the reaction proceeds.

-

Allow the solution to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to yield the crude methyl (R)-pyroglutamate.

-

Expertise Note: The esterification is crucial because carboxylic acids are difficult to reduce with mild hydrides. The methyl ester is an activated form that is readily reduced by sodium borohydride.[3]

-

-

Reduction: Dissolve the crude ester in ethanol (500 mL) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (29.3 g, 0.774 mol) portion-wise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, stir the reaction at room temperature for 6 hours.

-

Quench the reaction by slowly adding 1M HCl until the pH is ~7. Filter the resulting salts and concentrate the filtrate. The crude product can be purified by silica gel chromatography to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one.[4][5]

Step 3: Synthesis of (R)-5-(Azidomethyl)pyrrolidin-2-one

-

Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (20 g, 0.174 mol) and triethylamine (36.4 mL, 0.261 mol) in dichloromethane (DCM, 300 mL) and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl) (16.1 mL, 0.209 mol) dropwise. Stir the mixture at 0 °C for 2 hours.

-

Wash the reaction mixture with water and brine, then dry over sodium sulfate. Evaporate the solvent to yield the crude mesylate.

-

Expertise Note: The hydroxyl group is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group for the subsequent Sₙ2 displacement.

-

-

Dissolve the crude mesylate in dimethylformamide (DMF, 200 mL). Add sodium azide (NaN₃) (22.6 g, 0.348 mol).

-

Heat the mixture to 65 °C and stir for 12 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the azide product.[6]

Step 4: Reduction to this compound

-

Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (15 g, 0.107 mol) in methanol (150 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (1.5 g, 10 wt%).

-

Fit the flask with a hydrogen balloon and purge the system. Stir vigorously under a hydrogen atmosphere for 8-12 hours.

-

Trustworthiness Check: Reaction completion is monitored by TLC or the cessation of hydrogen uptake. The azide functional group has a characteristic IR stretch (~2100 cm⁻¹) which will disappear upon successful reduction.

-

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Comparative Data for Pathway I

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1. Lactamization | Heat | >95% | Simple thermal dehydration. |

| 2. Reduction | SOCl₂, MeOH, NaBH₄ | 70-80% (over 2 steps) | Requires careful temperature control during NaBH₄ addition. |

| 3. Azidation | MsCl, NaN₃ | 85-90% (over 2 steps) | Sodium azide is highly toxic and potentially explosive. |

| 4. Hydrogenation | H₂, Pd/C | >95% | Standard, clean reduction. Requires proper hydrogenation setup. |

| Overall | ~50-60% | The primary bottleneck is the cost of D-Glutamic Acid. |

Pathway II: The Pragmatic Route from L-Glutamic Acid via Stereochemical Inversion

While Pathway I is direct, the high cost of D-glutamic acid often makes it impractical for large-scale synthesis. A more economically viable strategy starts with the abundant and inexpensive L-glutamic acid. This route necessitates a deliberate inversion of the C5 stereocenter, a challenge that can be elegantly overcome using the Mitsunobu reaction.

Causality & Rationale: This pathway leverages cost-effective starting materials. The core of this strategy is the Mitsunobu reaction, which proceeds via an Sₙ2 mechanism to invert the stereochemistry of a secondary alcohol with high fidelity. By first preparing (S)-5-(hydroxymethyl)pyrrolidin-2-one and then inverting its stereocenter, we can access the desired (R)-enantiomer.

Workflow for Synthesis from L-Glutamic Acid

Caption: Synthesis from L-Glutamic Acid featuring a key Mitsunobu inversion step.

Experimental Protocol: Pathway II

Steps 1-2: Preparation of (S)-5-(hydroxymethyl)pyrrolidin-2-one

-

The protocol is identical to that described in Pathway I, but starting with L-glutamic acid. This will produce the (S)-enantiomer of the alcohol intermediate.

Step 3 (Key Inversion Step): Mitsunobu Reaction to (R)-5-(Azidomethyl)pyrrolidin-2-one

-

To a flame-dried, argon-purged flask, add (S)-5-(hydroxymethyl)pyrrolidin-2-one (10 g, 86.8 mmol) and triphenylphosphine (PPh₃) (34.1 g, 130 mmol) in dry tetrahydrofuran (THF, 400 mL).

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) (25.6 mL, 130 mmol) dropwise, resulting in a milky white suspension of the betaine intermediate.

-

After stirring for 30 minutes, add diphenylphosphoryl azide (DPPA) (28.1 mL, 130 mmol) dropwise.

-

Expertise Note: The Mitsunobu reaction is a powerful method for inverting stereocenters. The alcohol is activated in situ by the PPh₃/DIAD system, allowing for Sₙ2 attack by a nucleophile—in this case, the azide from DPPA. This single Sₙ2 displacement directly inverts the stereocenter from (S) to (R).

-

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts. This yields (R)-5-(azidomethyl)pyrrolidin-2-one.

Step 4: Reduction to this compound (Staudinger Reduction) While catalytic hydrogenation works well, the Staudinger reaction is an excellent alternative that avoids pressurized hydrogen.

-

Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (10 g, 71.4 mmol) in a mixture of THF (200 mL) and water (20 mL).

-

Add triphenylphosphine (20.6 g, 78.5 mmol). The mixture will bubble (N₂ evolution) as the reaction proceeds.

-

Stir at room temperature for 12 hours.

-

Concentrate the solvent. The crude product can be purified by acid-base extraction or chromatography to remove triphenylphosphine oxide, yielding the final (R)-amine product.

Comparative Data for Pathway II

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1-2. (S)-Alcohol Prep | L-Glutamic Acid, NaBH₄ | ~75% | Utilizes inexpensive starting material. |

| 3. Mitsunobu Inversion | DIAD, PPh₃, DPPA | 60-75% | Highly technique-dependent. Stoichiometric byproducts (phosphine oxide, hydrazine) must be removed via chromatography. |

| 4. Staudinger Reduction | PPh₃, H₂O | >90% | Mild, non-catalytic reduction. Also generates stoichiometric phosphine oxide byproduct. |

| Overall | ~35-50% | Lower overall yield but significantly more cost-effective for large scale. |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is readily achievable through well-defined strategies originating from the chiral pool. For smaller-scale applications where cost is secondary to predictability, the direct route from D-glutamic acid offers a robust and high-yielding pathway. For larger-scale industrial applications, the pragmatic approach starting from inexpensive L-glutamic acid, despite its lower overall yield and more complex purification steps, is often the preferred method. The key to this latter route is the successful execution of the Mitsunobu reaction for stereochemical inversion.

Future advancements may focus on developing catalytic asymmetric methods that bypass the need for chiral starting materials altogether, potentially offering more streamlined and sustainable routes.[7][8] However, the reliability and scalability of the chiral pool approaches described herein ensure their continued relevance in the field of drug development and manufacturing.

References

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]

- 6. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

Foreword: The Significance of a Chiral Scaffold

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold frequently encountered in FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, three-dimensional structure is ideal for exploring pharmacophore space and establishing precise molecular interactions with biological targets.[3] Among its many derivatives, (R)-5-Aminomethyl-pyrrolidin-2-one stands out as a high-value chiral building block. Its primary significance lies in its role as the pivotal intermediate in the synthesis of Levetiracetam, a highly effective second-generation antiepileptic drug.[4][5] The therapeutic activity of Levetiracetam resides almost exclusively in the (S)-enantiomer, which is derived directly from the (R)-configuration of its aminomethyl-pyrrolidinone precursor.[4][6] Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this intermediate is a subject of intense research and industrial importance.

This guide provides an in-depth analysis of the core strategies employed for the enantioselective synthesis of this compound. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, moving from foundational chiral pool methods to modern catalytic and biocatalytic innovations.

Strategy 1: Chiral Pool Synthesis - The Foundational Approach from L-Glutamic Acid

The most established and commercially practiced route leverages the principle of "chiral pool" synthesis, wherein an inexpensive, enantiomerically pure natural product serves as the starting material.[7][8] L-Glutamic acid, a readily available amino acid, is the ideal precursor for this strategy. The synthesis capitalizes on the inherent (S)-stereocenter of glutamic acid, which, through a series of stereochemically defined transformations, becomes the (R)-stereocenter of the target molecule.

Causality of the Synthetic Design

The logic of this pathway is to preserve and transform the existing stereocenter. The process begins with the intramolecular cyclization of L-glutamic acid to form (S)-pyroglutamic acid, a thermodynamically favorable lactamization.[9][10] The critical challenge then becomes the selective reduction of the C5-carboxylic acid to a primary alcohol without affecting the lactam carbonyl. This is typically achieved by converting the acid to an ester, followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄), to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol.[11][12]

The final and most crucial phase is the conversion of the C5-hydroxymethyl group into an aminomethyl group with inversion of configuration. A common and robust method involves a two-step sequence:

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This step does not affect the stereocenter.

-

Nucleophilic Substitution and Reduction: The activated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃). This Sₙ2 reaction proceeds with a complete inversion of stereochemistry, transforming the (S)-stereocenter into an (R)-stereocenter. The resulting (R)-5-(azidomethyl)pyrrolidin-2-one is then reduced, commonly via catalytic hydrogenation over Palladium on carbon (Pd/C), to afford the final product.[13]

Experimental Workflow: Chiral Pool Route

Caption: Workflow for synthesis from L-Glutamic Acid.

Detailed Experimental Protocol: Synthesis from (S)-Pyroglutaminol

This protocol is a representative example based on established literature procedures.

-

Step 1: Tosylation of (S)-Pyroglutaminol.

-

To a stirred solution of (S)-pyroglutaminol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of cold water, and the product is extracted with ethyl acetate.

-

The organic layers are combined, washed with 1M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield (S)-5-(tosyloxymethyl)-2-pyrrolidinone.[14]

-

-

Step 2: Azidation with Stereochemical Inversion.

-

The tosylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF).

-

Sodium azide (1.5 eq) is added, and the mixture is heated to 60-80 °C for 12-24 hours.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated to give crude (R)-5-(azidomethyl)pyrrolidin-2-one, which is often used in the next step without extensive purification.

-

-

Step 3: Reduction to this compound.

-

The azide intermediate is dissolved in ethanol or methanol.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC).[13]

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography or crystallization affords pure this compound.

-

Strategy 2: Asymmetric Catalysis - Precision and Efficiency

Modern synthetic chemistry increasingly favors catalytic asymmetric methods, which can generate chirality from achiral or racemic starting materials.[15][16][17] These approaches are often more atom-economical and can offer shorter, more efficient routes than classical chiral pool synthesis.

Catalytic Asymmetric Reductive Amination

A powerful strategy for forming chiral amines is the asymmetric reductive amination of ketones.[18] For the synthesis of this compound, this involves a one-pot cascade reaction starting from an achiral γ-keto acid or its ester, such as levulinic acid or methyl levulinate.[19]

Mechanistic Principle: The reaction proceeds through a dynamic kinetic resolution. The keto acid reacts with an amine source (e.g., ammonia or ammonium formate) to form an equilibrium mixture of an enamine and an imine. A chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh) complexed with a chiral diphosphine ligand (e.g., BINAP), selectively hydrogenates one enantiomer of the imine intermediate. This hydrogenation sets the stereocenter. The subsequent intramolecular cyclization of the resulting chiral γ-amino acid yields the desired enantiomerically enriched lactam.

Experimental Workflow: Asymmetric Reductive Amination

Caption: Asymmetric reductive amination cascade. Note: This route directly yields 5-methylpyrrolidin-2-one. A similar precursor is needed for the aminomethyl variant.

Field Insights & Causality

The choice of catalyst is paramount. The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates the two faces of the prochiral imine during the hydride transfer step. The success of this reaction hinges on the rate of hydrogenation being significantly faster than the rate of background, non-catalyzed reduction, ensuring high enantiomeric excess (ee). This method is highly attractive for its convergence and operational simplicity, transforming a simple achiral starting material into a valuable chiral product in a single step.

Strategy 3: Biocatalysis - The Green Chemistry Frontier

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions.[20] For synthesizing chiral amines, transaminase (TA) enzymes have emerged as exceptionally powerful tools.[21]

Transaminase-Triggered Cyclization

This strategy employs a transaminase to convert a prochiral ω-functionalized ketone into a chiral ω-functionalized amine with very high enantiopurity.

Mechanistic Principle: The synthesis begins with a precursor like 5-chloro-4-oxopentanenitrile. An (R)-selective transaminase, using a simple amine donor like isopropylamine, will stereoselectively convert the ketone to an amine, yielding (R)-4-amino-5-chloropentanenitrile. The newly formed chiral amine can then undergo a spontaneous or base-mediated intramolecular Sₙ2 cyclization, where the amine displaces the terminal chloride, forming the pyrrolidine ring. Subsequent hydrolysis of the nitrile group would lead to the desired aminomethyl functionality after appropriate functional group manipulation. The exquisite selectivity of the enzyme ensures an exceptionally high enantiomeric excess (>99% ee) in the final product.

Experimental Workflow: Biocatalytic Route

Caption: Transaminase-mediated asymmetric synthesis.

Trustworthiness and Validation

The self-validating nature of biocatalytic protocols lies in their inherent specificity. Enzymes operate through highly organized active sites, making off-target reactions rare. The validation of the process is confirmed by chiral HPLC analysis of the product, which consistently shows near-perfect enantiomeric excess. Furthermore, engineered enzymes can now be developed to tailor activity and stability for specific industrial applications, making this a highly reliable and scalable approach.[22]

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, balancing cost, efficiency, scalability, and environmental impact.

| Feature | Chiral Pool Synthesis | Asymmetric Catalysis | Biocatalysis (Transaminase) |

| Starting Material | L-Glutamic Acid (cheap, natural) | Achiral γ-keto acids/esters | Achiral functionalized ketones |

| Typical No. of Steps | 4-5 | 1-2 (cascade) | 2-3 |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Enantiomeric Excess | >99% (from chiral source) | 90-99% ee | >99% ee |

| Key Reagents | TsCl, NaN₃, H₂/Pd-C | Chiral Ru/Rh catalysts, H₂ | Transaminase enzyme, amine donor |

| Advantages | Well-established, reliable, inexpensive starting material. | High efficiency, atom economy, fewer steps, scalable. | Exceptional enantioselectivity, mild/green conditions, high safety. |

| Disadvantages | Multiple steps, use of hazardous reagents (azides), waste generation. | Expensive catalysts, requires careful optimization, potential metal contamination. | Enzyme cost/availability, limited substrate scope, requires specialized expertise. |

Conclusion and Future Outlook

The enantioselective synthesis of this compound showcases the evolution of asymmetric synthesis. While the chiral pool approach from L-glutamic acid remains a robust and economically viable industrial method, the field is rapidly advancing. Catalytic strategies, both metal-mediated and enzymatic, offer more elegant and efficient pathways that align with the principles of green chemistry.[19]

Future research will likely focus on:

-

Novel Catalysts: The development of non-precious metal catalysts for asymmetric reductive amination to reduce costs and environmental impact.

-

Enzyme Engineering: The continued evolution of enzymes like transaminases and P450s to broaden substrate scope and enhance process robustness for industrial-scale applications.[22]

-

Flow Chemistry: The implementation of these synthetic routes in continuous flow reactors to improve safety (e.g., handling azides), increase efficiency, and enable seamless scalability.

For researchers and drug development professionals, a thorough understanding of these diverse synthetic toolkits is essential for making informed decisions that balance chemical efficiency, economic viability, and sustainable practices in the journey from laboratory discovery to pharmaceutical manufacturing.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. shokubai.org [shokubai.org]

- 11. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.org [mdpi.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. [PDF] Catalytic, Asymmetric Synthesis of ‚-Lactams | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-5-Aminomethyl-pyrrolidin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral pyrrolidinone derivative with significant potential in the development of therapeutics for neurological disorders. While direct mechanistic studies on this specific molecule are emerging, its structural analogy to the well-established antiepileptic drug levetiracetam provides a strong basis for elucidating its mechanism of action. This guide synthesizes current knowledge to propose a comprehensive model centered on the synaptic vesicle glycoprotein 2A (SV2A) as the primary molecular target. We will delve into the role of SV2A in neurotransmission, the downstream signaling consequences of its modulation, and the experimental methodologies required to validate these interactions. This document serves as a technical resource for researchers aiming to understand and further investigate the therapeutic potential of this compound and related compounds.

Introduction: The Pyrrolidinone Scaffold in Neuroscience

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, giving rise to a class of drugs with diverse activities within the central nervous system (CNS). This compound belongs to this family and is a key chiral building block in the synthesis of various bioactive molecules targeting neurological conditions such as epilepsy.[1] Its structural similarity to neurotransmitters has made it a focal point for the development of novel CNS-acting agents.

The therapeutic potential of pyrrolidinone derivatives is exemplified by the clinical success of levetiracetam, a cornerstone in epilepsy management. The unique mechanism of action of levetiracetam, distinct from traditional antiepileptic drugs that primarily target ion channels or GABAergic systems, has paved the way for a new class of anticonvulsants.[2] This guide will leverage the extensive research on levetiracetam to build a robust hypothesis for the mechanism of action of this compound.

The Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

The central hypothesis is that this compound, or its bioactive derivatives, exerts its therapeutic effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3] SV2A is a 12-transmembrane domain protein localized to the membranes of synaptic vesicles in presynaptic terminals throughout the brain.[4][5] It is ubiquitously expressed across different neuron types, irrespective of the neurotransmitter they release.[4]

The binding of levetiracetam and its analogs to SV2A is stereospecific and correlates strongly with their anticonvulsant potency.[6][7] This suggests that the interaction with SV2A is the primary event initiating the therapeutic cascade.

The Role of SV2A in Synaptic Transmission

SV2A is critically involved in the regulation of neurotransmitter release, although its precise function is still under active investigation.[2] Key proposed roles of SV2A include:

-

Regulation of Synaptic Vesicle Exocytosis: SV2A is believed to play a role in the priming of synaptic vesicles, making them ready for fusion with the presynaptic membrane upon calcium influx.[8] Neurons lacking SV2A exhibit reduced neurotransmission and a decreased probability of release.[8]

-

Modulation of Synaptotagmin-1 Function: SV2A interacts with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[1] SV2A is thought to be essential for the correct trafficking and localization of synaptotagmin-1 to synaptic vesicles.[1] Dysfunction in this interaction can lead to impaired synaptic transmission.

-

Calcium Homeostasis: Some studies suggest that SV2A may influence presynaptic calcium dynamics, although this is a point of ongoing research.[4]

The ubiquitous expression of SV2A across synapses makes it a strategic target for modulating widespread neuronal hyperexcitability, a hallmark of conditions like epilepsy.[4]

Downstream Signaling and Cellular Consequences

The binding of a ligand like a derivative of this compound to SV2A is not believed to trigger a classical intracellular signaling cascade in the manner of a G-protein coupled receptor. Instead, it is thought to modulate the conformational state of SV2A, thereby influencing its function in the synaptic vesicle cycle.[9][10]

The ultimate downstream effect is a reduction in aberrant, synchronized neuronal firing that underlies seizure activity.[2] This is achieved not by a direct blockade of neuronal firing, but by a more subtle stabilization of neurotransmitter release during periods of high-frequency stimulation.[2]

The proposed signaling pathway can be conceptualized as follows:

References

- 1. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-5-Aminomethyl-pyrrolidin-2-one: A Chiral Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Medicinal Chemists

As a Senior Application Scientist, my experience has consistently shown that the selection of the right building block is a critical inflection point in the drug discovery cascade. A molecule that offers the right blend of structural rigidity, stereochemical definition, and versatile chemical handles can dramatically accelerate a program. (R)-5-Aminomethyl-pyrrolidin-2-one is one such chiral building block—a deceptively simple scaffold that has proven its utility in crafting sophisticated and highly selective therapeutic agents.

This guide moves beyond a simple catalog of reactions. It is designed to provide fellow researchers, scientists, and drug development professionals with a deeper understanding of why and how this particular building block functions as a powerful tool in medicinal chemistry. We will explore its intrinsic properties, delve into its role in the synthesis of market-approved drugs, and provide practical, field-tested protocols. The core principle here is not just to build molecules, but to understand the causality between the structure of this building block and the pharmacological activity it enables.

The Pyrrolidinone Core: A Privileged Scaffold

The five-membered γ-lactam ring of pyrrolidinone is a recurring motif in pharmacologically active compounds.[1][2] Its prevalence is not accidental; the scaffold offers several distinct advantages:

-

Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents, which is crucial for precise interaction with chiral biological targets like enzymes and receptors.[1]

-

Metabolic Stability: The lactam amide bond is generally more resistant to metabolic cleavage than an open-chain amide, contributing to improved pharmacokinetic profiles.

-

Hydrogen Bonding Capability: The lactam carbonyl and N-H group are excellent hydrogen bond acceptors and donors, respectively, enabling strong and specific binding to protein targets.

-

Chiral Integrity: The stereocenter at the 5-position (in this case, in the R-configuration) provides a fixed anchor point for asymmetric synthesis, ensuring enantiomeric purity—a key regulatory requirement for modern pharmaceuticals.[3]

This compound leverages these core advantages and adds a crucial element: a primary amine on a methylene spacer. This bifunctional nature—a nucleophilic amine and a modifiable lactam—makes it an exceptionally versatile synthon for combinatorial library synthesis and lead optimization.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the bedrock of reliable process development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [4] |

| Molecular Weight | 114.15 g/mol | [] |

| Appearance | Solid | |

| Chirality | (R)-enantiomer | [6] |

| Key Functional Groups | Primary Amine, Secondary Amide (Lactam) | |

| CAS Number | 173336-98-6 | [][6] |

Synthesis of the Chiral Building Block

The utility of a chiral building block is directly tied to its accessibility through reliable and scalable stereoselective synthesis. While numerous routes exist, a common and effective strategy often starts from chiral pool materials, such as L-glutamic acid, to set the desired stereochemistry early in the sequence.

The following diagram outlines a conceptual synthetic pathway, illustrating the transformation from a protected glutamic acid derivative to the target molecule. This multi-step process ensures the preservation of the critical (R)-stereocenter.

The causality behind this approach is clear: by starting with a naturally occurring and enantiomerically pure amino acid, the synthetic challenge is shifted from creating a chiral center to transforming existing functional groups while preserving that center. Each step is chosen to proceed under conditions that minimize the risk of racemization.

Application Case Study I: Anticonvulsants of the Racetam Class

The pyrrolidinone scaffold is the defining feature of the "racetam" class of drugs, known for their effects on cognitive function and as anticonvulsants.[7][8] Levetiracetam and its successor, Brivaracetam, are prominent examples that underscore the scaffold's importance.[9][10] Both drugs act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and thereby stabilizing neuronal electrical activity.[9][10][11]

While Brivaracetam itself is a (4R)-propyl substituted pyrrolidinone, its development highlights the critical role of the chiral pyrrolidinone core. The principles guiding its synthesis and mechanism are directly relevant to derivatives of this compound. The presence of the 4-propyl group in Brivaracetam provides a tenfold higher affinity for SV2A compared to Levetiracetam.[10] This demonstrates how substitutions on the pyrrolidinone ring are used to fine-tune pharmacological activity.

Synthetic Insight: Building Brivaracetam

The synthesis of Brivaracetam often involves the preparation of a key chiral intermediate, (R)-4-propyl-pyrrolidin-2-one, followed by N-alkylation with an appropriate side chain.[12][13] This modular approach is where a building block like this compound becomes invaluable for creating novel analogs for structure-activity relationship (SAR) studies.

The diagram below illustrates the logical flow for synthesizing novel SV2A modulators, starting from a generic chiral pyrrolidinone building block.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (R)-5-Aminomethyl-pyrrolidin-2-one: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-5-Aminomethyl-pyrrolidin-2-one

This compound, with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol , is a valuable chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure combines a lactam (a cyclic amide) with a primary amine, offering multiple points for chemical modification. Accurate structural confirmation is paramount in drug development to ensure the identity, purity, and stability of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving a few milligrams of the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the compound's polar nature and the presence of exchangeable protons (NH and NH₂). Tetramethylsilane (TMS) is typically used as an internal standard.

-

dot

Diagram 1: A typical workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminomethyl side chain. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the electronegativity of the nitrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.6 - 3.8 | Multiplet | 1H | H5 | This proton is adjacent to both a nitrogen atom and the chiral center, leading to a downfield shift and complex splitting. |

| ~2.8 - 3.0 | Multiplet | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine. |

| ~2.2 - 2.4 | Multiplet | 2H | H3 | Protons on the carbon adjacent to the carbonyl group are deshielded. |

| ~1.8 - 2.0 | Multiplet | 2H | H4 | These methylene protons are the most upfield in the ring structure. |

| Exchangeable | Broad singlet | 3H | -NH and -NH₂ | The protons on the nitrogen atoms are exchangeable and will appear as a broad signal, which may be attenuated or disappear upon addition of D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. The carbonyl carbon is expected to be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175 - 180 | C2 (C=O) | The carbonyl carbon of the lactam is highly deshielded. |

| ~55 - 60 | C5 | This carbon is bonded to two nitrogen atoms (in the ring and the side chain), resulting in a significant downfield shift. |

| ~40 - 45 | -CH₂-NH₂ | The carbon of the aminomethyl group. |

| ~30 - 35 | C3 | The carbon adjacent to the carbonyl group. |

| ~25 - 30 | C4 | The most upfield carbon in the pyrrolidinone ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound, namely the amide (lactam) and the primary amine.

Experimental Protocol: FT-IR

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

dot

Diagram 2: A typical workflow for acquiring an FT-IR spectrum using ATR.

Predicted IR Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O bonds.

| Predicted Absorption Range (cm⁻¹) | Intensity | Assignment | Justification |

| 3300 - 3400 | Medium-Strong, Broad | N-H stretching (amine and amide) | The primary amine (-NH₂) will typically show two bands in this region, while the secondary amide (-NH-) will show one. These may overlap to form a broad absorption. |

| 2850 - 2960 | Medium | C-H stretching | Aliphatic C-H bonds of the methylene groups. |

| ~1680 | Strong | C=O stretching (amide I band) | This is a characteristic absorption for the carbonyl group in a five-membered lactam ring. Ring strain in the five-membered ring increases the frequency compared to a linear amide. |

| 1590 - 1650 | Medium | N-H bending (amine) | The scissoring vibration of the primary amine. |

| 1400 - 1470 | Medium | C-H bending | Bending vibrations of the methylene groups in the ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and infused into the mass spectrometer.

-

dot

Diagram 3: A typical workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum

The presence of two nitrogen atoms means the compound follows the "nitrogen rule," and its nominal molecular weight is an even number (114). The protonated molecule [M+H]⁺ will therefore have an odd mass-to-charge ratio (m/z).

| Predicted m/z | Assignment | Justification |

| 115.1 | [M+H]⁺ | The protonated molecular ion. This has been observed in low-resolution mass spectrometry.[3] |

| 98.1 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine is a common fragmentation pathway for amines. |

| 85.1 | [M+H - CH₂NH₂]⁺ | Cleavage of the aminomethyl side chain. |

| 70.1 | [Pyrrolidinone ring fragment] | Further fragmentation of the ring structure. |

| 43.1 | [C₂H₅N]⁺ | A common fragment from the pyrrolidine ring. |

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the spectroscopic characterization of this important chiral building block. While based on established principles and data from analogous structures, experimental verification remains the gold standard. The protocols and predicted data herein offer a robust starting point for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental results.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-5-Aminomethyl-pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Aminomethyl-pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules. The presence of a primary amine and a lactam functionality imparts specific physicochemical properties that govern its solubility and stability, which are critical parameters influencing its suitability as a drug candidate, its formulation, and its shelf-life.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. Every protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 114.15 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Predicted Boiling Point | 313.9 ± 15.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.076 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| InChI Key | GFOAHABINHRDKL-SCSAIBSYSA-N | --INVALID-LINK--[1] |

| SMILES | NC[C@H]1CCC(=O)N1 | --INVALID-LINK--[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a polar lactam ring and a basic aminomethyl group suggests that the solubility of this compound will be highly dependent on the pH and the polarity of the solvent.

Expected Solubility in Common Solvents

While specific experimental data for this compound is not extensively available in the public domain, its structural features allow for a reasoned prediction of its solubility profile. The primary amine is expected to be protonated at acidic pH, increasing its aqueous solubility. The lactam group can participate in hydrogen bonding, contributing to its solubility in protic solvents.

| Solvent | Type | Expected Solubility | Rationale |

| Water (pH 7) | Polar Protic | Soluble | The molecule contains polar functional groups capable of hydrogen bonding with water. |

| 0.1 M HCl | Aqueous Acidic | Highly Soluble | The primary amine will be protonated to form a highly water-soluble ammonium salt. |

| 0.1 M NaOH | Aqueous Basic | Moderately Soluble | The free base form is expected to be less soluble than the salt form. |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with both the amine and lactam groups. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, it is a good solvent for polar molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO and may have limited capacity to solvate the molecule. |

| Dichloromethane | Nonpolar | Insoluble | The high polarity of the molecule makes it unlikely to dissolve in nonpolar solvents. |

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the HPLC method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method (see Section 4.2) to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

-

Caption: Workflow for determining thermodynamic solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is mandated by regulatory agencies and is crucial for developing a stable drug product.[3][4] The primary degradation pathways for this molecule are anticipated to be hydrolysis of the lactam ring and oxidation of the aminomethyl group.

Predicted Degradation Pathways

3.1.1. Hydrolytic Degradation

The five-membered lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening and the formation of the corresponding amino acid derivative.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam is followed by nucleophilic attack of water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine results in the ring-opened product.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam forms a tetrahedral intermediate, which then collapses to the ring-opened carboxylate.

Caption: Predicted hydrolytic degradation pathway.

3.1.2. Oxidative Degradation

The primary amine and the carbon atom alpha to the nitrogen in the pyrrolidinone ring are potential sites for oxidation.

-

Oxidation of the Primary Amine: The aminomethyl group can be oxidized to various products, including the corresponding aldehyde or carboxylic acid.

-